molecular formula C23H24N4O4S B2701476 5-(1,3-benzodioxol-5-ylmethylene)-3-{[4-(4-methoxyphenyl)piperazino]methyl}-2-thioxotetrahydro-4H-imidazol-4-one CAS No. 865659-63-8

5-(1,3-benzodioxol-5-ylmethylene)-3-{[4-(4-methoxyphenyl)piperazino]methyl}-2-thioxotetrahydro-4H-imidazol-4-one

Cat. No. B2701476
CAS RN: 865659-63-8
M. Wt: 452.53
InChI Key: ZHSDTPMTYQJRCM-XDHOZWIPSA-N
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Description

5-(1,3-benzodioxol-5-ylmethylene)-3-{[4-(4-methoxyphenyl)piperazino]methyl}-2-thioxotetrahydro-4H-imidazol-4-one is a useful research compound. Its molecular formula is C23H24N4O4S and its molecular weight is 452.53. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research has demonstrated the synthesis and evaluation of novel organic compounds, including those with piperazine and imidazolone moieties, for their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, exploring their antimicrobial activities against various microorganisms, suggesting a potential research avenue for the compound to act as an antimicrobial agent (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).

Antiproliferative Effects

Compounds with structures incorporating elements of piperazine and imidazolone have been evaluated for their antiproliferative effects on cancer cells. Kumar et al. (2014) synthesized 4-thiazolidinone-, pyridine-, and piperazine-based conjugates, demonstrating potent antiproliferative activity against human leukemic cells (Kumar, K. S. S., Hanumappa, A., Hegde, M., Narasimhamurthy, K. H., Raghavan, S., & Rangappa, K., 2014).

Molecular Docking Studies

The potential for compounds with piperazine derivatives to serve as enzyme inhibitors or receptor antagonists has been explored through molecular docking studies. For example, research by Karayel (2021) on benzimidazole derivatives, including piperazine elements, highlighted their potential as EGFR inhibitors with anti-cancer properties through detailed molecular docking studies (Karayel, A., 2021).

Synthesis and Characterization

The synthesis and characterization of novel organic compounds, including those with complex structures involving piperazine and imidazolone, are crucial for developing new therapeutic agents or materials with unique properties. For instance, Kumara et al. (2017) synthesized and characterized new piperazine derivatives, providing a foundation for further exploration of similar compounds in various scientific applications (Kumara, K., Harish, K., Shivalingegowda, N., Tandon, H. C., Mohana, K., & Lokanath, N. K., 2017).

properties

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-29-18-5-3-17(4-6-18)26-10-8-25(9-11-26)14-27-22(28)19(24-23(27)32)12-16-2-7-20-21(13-16)31-15-30-20/h2-7,12-13H,8-11,14-15H2,1H3,(H,24,32)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSDTPMTYQJRCM-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CN3C(=O)C(=CC4=CC5=C(C=C4)OCO5)NC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CN3C(=O)/C(=C\C4=CC5=C(C=C4)OCO5)/NC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-benzodioxol-5-ylmethylene)-3-{[4-(4-methoxyphenyl)piperazino]methyl}-2-thioxotetrahydro-4H-imidazol-4-one

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